3-Bromo-5-fluorobenzonitrile
Overview
Description
3-Bromo-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-5-fluorobenzonitrile (BFBN) serves as a precursor in various chemical syntheses. It has been utilized in the synthesis of 3-Bromo-2-fluorobenzoic acid, through processes such as bromination, hydrolysis, diazotization, and deamination, offering low cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013). Additionally, BFBN is involved in the facile synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating its versatility in the halodeboronation of aryl boronic acids (Szumigala et al., 2004).
Advanced Materials and Imaging
BFBN is instrumental in developing advanced materials and imaging techniques. For instance, it's used in synthesizing a precursor for PET radioligand [18F]SP203, a critical component in positron emission tomography (PET) imaging (Gopinathan et al., 2009).
Spectroscopic Studies
Spectroscopic investigations of BFBN have revealed insights into its vibrational properties, molecular geometry, and nonlinear optical (NLO) properties. These studies, using FTIR and FT-Raman spectra along with density functional theory (DFT), help understand its chemical behavior and potential applications in various fields (Jeyavijayan et al., 2018).
Educational Applications
BFBN and its derivatives have been used in educational settings, particularly in teaching laboratories for studying molecular structures through X-ray diffraction. This hands-on application helps in understanding intermolecular interactions like hydrogen bonding and halogen interactions (Aldeborgh et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-[(18)f]fluoro-5-(2-pyridinylethynyl)benzonitrile, is a promising pet imaging agent for the metabotropic glutamate subtype 5 receptor (mglur5) .
Mode of Action
Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Properties
IUPAC Name |
3-bromo-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADLVSLZPQYXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382585 | |
Record name | 3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-34-1 | |
Record name | 3-Bromo-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Bromo-5-fluorobenzonitrile revealed by spectroscopic analysis?
A1: this compound's structure has been investigated using FTIR and FT-Raman spectroscopy. [] These analyses provided insights into the molecule's vibrational modes, which were further corroborated by theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels of theory. [] This combined approach allowed for a detailed understanding of the compound's vibrational characteristics and confirmed its structural features.
Q2: How is computational chemistry being utilized in research involving this compound?
A2: Computational methods play a crucial role in understanding the properties of this compound. DFT calculations have been employed to predict its molecular geometry, vibrational frequencies, and infrared and Raman intensities. [] This information helps researchers interpret experimental spectroscopic data and gain a deeper understanding of the compound's behavior at a molecular level. Additionally, computational studies explored the compound's HOMO-LUMO energy gap and its relationship to electronic transitions observed in UV-Vis spectroscopy. []
Q3: Can you describe an efficient synthetic route for this compound, particularly highlighting its use as a precursor?
A3: An efficient five-step synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, utilizing this compound as a key starting material, has been reported. [, ] The synthesis features a Sonogashira coupling reaction between this compound and a specifically designed thiazole derivative. This approach offers a significantly improved yield compared to previous methods and is particularly valuable given the product's role as a precursor for the PET radioligand [18F]SP203. [, ]
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